(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid
Overview
Description
(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid is a chiral amino acid derivative that features an indole ring, which is a significant structural motif in many biologically active compounds
Mechanism of Action
Target of Action
The primary targets of (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid , also known as ®-4-(INDOL-3-YL)-beta-HOMOALANINE Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given the wide range of biological activities of indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to downstream effects such as modulation of immune response, inhibition of microbial growth, or regulation of cellular proliferation.
Result of Action
The molecular and cellular effects of This compound Given the biological activities of indole derivatives , it can be inferred that the compound’s action could lead to various molecular and cellular effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of microwave irradiation and one-pot, multistep regimens can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include indole-3-carboxylic acid derivatives, indoline derivatives, and various substituted indole compounds .
Scientific Research Applications
(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid is unique due to its chiral nature and specific structural features, which confer distinct biological activities and synthetic utility compared to other indole derivatives .
Properties
IUPAC Name |
(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,13H2,(H,15,16)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVVFMLAHWNDJD-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334366 | |
Record name | (3R)-3-Amino-4-(1H-indol-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736131-01-4 | |
Record name | (3R)-3-Amino-4-(1H-indol-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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